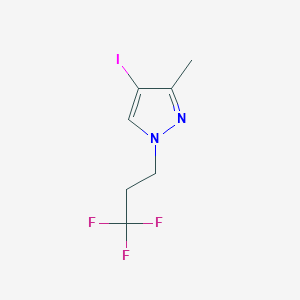

4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

CAS No.: 1883289-99-3

Cat. No.: VC16568811

Molecular Formula: C7H8F3IN2

Molecular Weight: 304.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1883289-99-3 |

|---|---|

| Molecular Formula | C7H8F3IN2 |

| Molecular Weight | 304.05 g/mol |

| IUPAC Name | 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |

| Standard InChI | InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |

| Standard InChI Key | OHJPJDOEHDNEIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1I)CCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. Key substituents include:

-

Iodine at the 4-position, enhancing electrophilic reactivity.

-

Methyl group at the 3-position, contributing to steric and electronic effects.

-

3,3,3-Trifluoropropyl chain at the 1-position, introducing fluorophilic characteristics .

The IUPAC name, 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole, reflects this substitution pattern. Its canonical SMILES representation, , underscores the spatial arrangement of functional groups .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1883289-99-3 |

| Molecular Formula | |

| Molecular Weight | 304.05 g/mol |

| InChIKey | OHJPJDOEHDNEIV-UHFFFAOYSA-N |

| XLogP3 | 2.8 (predicted) |

Comparative Structural Analysis

Compared to analogs like 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 2379944-83-7), the trifluoropropyl group in this compound extends alkyl chain length, potentially improving lipid solubility and metabolic stability . The iodine atom’s polarizability also distinguishes it from chlorine- or bromine-substituted pyrazoles, influencing its reactivity in cross-coupling reactions .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The synthesis typically proceeds via nucleophilic substitution or cyclization reactions. A common approach involves:

-

Formation of the pyrazole core: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Iodination: Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

-

Alkylation: Introduction of the 3,3,3-trifluoropropyl group via alkyl halides or Mitsunobu reactions .

Reactions are conducted under inert atmospheres at temperatures ranging from 0°C to reflux, with yields optimized to 60–75% after chromatography .

Process Optimization

Key parameters affecting yield and purity include:

-

Temperature control: Excessive heat during iodination can lead to ring decomposition.

-

Solvent selection: Polar aprotic solvents like DMF enhance alkylation efficiency .

-

Catalyst use: Palladium catalysts improve regioselectivity in cross-coupling steps .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.8–3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Stability Considerations

The compound is stable under inert conditions but susceptible to:

-

Photodegradation: Iodine substituents may undergo homolytic cleavage under UV light.

-

Hydrolysis: Acidic or basic conditions can cleave the trifluoropropyl chain .

Applications in Research and Industry

Medicinal Chemistry

The trifluoropropyl group enhances membrane permeability, making the compound a candidate for:

-

Kinase inhibitors: Pyrazole derivatives often target ATP-binding sites in kinases .

-

Antimicrobial agents: Halogenated pyrazoles exhibit activity against Gram-positive bacteria .

Agrochemical Development

Fluorinated pyrazoles are leveraged in:

-

Herbicides: Disruption of plant amino acid synthesis.

Organic Synthesis

The iodine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling access to biaryl structures for materials science .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrazole Derivatives

| Compound | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|

| 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole | I, CF₃CH₂CH₂ | Drug intermediates | |

| 4-Iodo-3-(trifluoromethyl)-1H-pyrazole | I, CF₃ | Antimicrobial agents | |

| 4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | I, CF₃CH₂ | Catalysis studies |

The extended alkyl chain in 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole improves lipid solubility compared to shorter-chain analogs, enhancing its suitability for blood-brain barrier penetration in CNS drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume